Methyl 1-oxaspiro[2.3]hexane-2-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 1-oxaspiro[2.3]hexane-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O3/c1-9-6(8)5-7(10-5)3-2-4-7/h5H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVYKKIYJJABDNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C2(O1)CCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Mechanistic Investigations of Methyl 1 Oxaspiro 2.3 Hexane 2 Carboxylate and 1 Oxaspiro 2.3 Hexanes
Ring-Opening Reactions
The cleavage of the epoxide is a characteristic reaction of this class of compounds. The regiochemical and stereochemical outcome of this process is highly dependent on the reaction conditions, specifically whether it is conducted in the presence of an acid or a nucleophile.
Under acidic conditions, the ring-opening of unsymmetrical epoxides like Methyl 1-oxaspiro[2.3]hexane-2-carboxylate proceeds through a mechanism with significant SN1 character. libretexts.org The reaction is initiated by the protonation of the epoxide oxygen, which creates a better leaving group. chemistrysteps.com This is followed by the nucleophilic attack on one of the epoxide carbons.
The regioselectivity of the attack is governed by electronic factors rather than sterics. d-nb.info The nucleophile preferentially attacks the more substituted carbon atom (the spiro carbon). libretexts.orgchemistrysteps.com This preference is attributed to the greater stability of the partial positive charge that develops on the more substituted carbon in the transition state, which resembles a carbocation. youtube.com The cleavage of the C-O bond at the more substituted carbon is favored, leading to the formation of a tertiary carbocation-like intermediate. d-nb.info This process results in anti-hydroxylation when water is the nucleophile. libretexts.org
General Mechanism of Acid-Catalyzed Ring Opening:
Protonation: The epoxide oxygen is protonated by an acid catalyst.
Nucleophilic Attack: A weak nucleophile attacks the more substituted (spiro) carbon of the protonated epoxide.
Deprotonation: The resulting product is deprotonated to yield the final neutral molecule.
In the presence of strong nucleophiles and under basic or neutral conditions, the ring-opening of the oxirane moiety follows a classic SN2 mechanism. masterorganicchemistry.com Unlike the acid-catalyzed pathway, this reaction does not involve prior protonation of the epoxide oxygen. The nucleophile directly attacks one of the electrophilic carbons of the epoxide ring, causing the simultaneous cleavage of a C-O bond. chemistrysteps.com
The regioselectivity in this case is dictated primarily by steric hindrance. d-nb.infoyoutube.com The nucleophile attacks the less sterically hindered carbon of the epoxide. masterorganicchemistry.com For this compound, the attack would occur at the methylene (B1212753) carbon of the oxirane ring rather than the sterically crowded quaternary spiro carbon. This reaction results in the inversion of stereochemistry at the site of attack. masterorganicchemistry.com A subsequent acidic workup is typically required to protonate the resulting alkoxide ion to form a neutral alcohol. masterorganicchemistry.com An example of a related reaction involves the isomerization of epoxy derivatives of methylenecyclobutane (B73084) using the strong base lithium diisopropylamide, which acts as a nucleophile to initiate transformation. consensus.app
The regioselectivity of the epoxide ring-opening reaction is a critical consideration and is fundamentally different under acidic versus basic/nucleophilic conditions. libretexts.orgd-nb.info
Acidic Conditions: The reaction proceeds via an SN1-like mechanism where the nucleophile attacks the more substituted carbon . This is because the partial positive charge in the transition state is better stabilized at this position. libretexts.orgresearchgate.net
Basic/Nucleophilic Conditions: The reaction follows an SN2 pathway, and the nucleophile attacks the less substituted (less sterically hindered) carbon . chemistrysteps.commasterorganicchemistry.com
The addition of carboxylic acid dianions represents a potential method for the nucleophilic ring-opening of epoxides, which has shown high regioselectivity in many cases. nih.gov However, unexpected regioselectivity has been observed with substrates like styrene (B11656) oxide, indicating that electronic effects from substituents can sometimes lead to a mixture of products. nih.gov
| Reaction Condition | Governing Factor | Site of Nucleophilic Attack | Mechanism Type |
|---|---|---|---|
| Acid-Mediated | Electronic (Carbocation Stability) | More Substituted Carbon | SN1-like |
| Nucleophile-Induced (Basic/Neutral) | Steric Hindrance | Less Substituted Carbon | SN2 |
Rearrangement Reactions
The inherent strain in the spiro[2.3]hexane system also makes it a substrate for various rearrangement reactions, often promoted by acids or transition metals. These reactions can lead to the formation of more stable carbocyclic frameworks.
Lewis acids can catalyze the rearrangement of epoxides to carbonyl compounds. mdpi.com In the case of 1-oxaspiro[2.3]hexanes, a Lewis acid would coordinate to the epoxide oxygen, weakening the adjacent C-O bonds and facilitating heterolytic cleavage. This generates a carbocationic intermediate. A subsequent 1,2-alkyl shift, involving migration of one of the cyclobutane (B1203170) C-C bonds to the electron-deficient carbon, would result in a ring-expansion. This cascade ultimately yields a more stable five-membered ring system, specifically a substituted cyclopentanone (B42830). This type of rearrangement provides a pathway to transform the strained spirocyclic system into a less strained cyclopentanone derivative.
While less common for this specific substrate, rearrangements mediated by transition metals like platinum are known for strained-ring systems. In a hypothetical platinacyclobutane-mediated rearrangement of a 1-oxaspiro[2.3]hexane, a low-valent platinum complex could undergo oxidative addition into one of the strained C-C bonds of the cyclobutane ring. This would form a platinacyclobutane intermediate. Subsequent β-carbon elimination or reductive elimination from this metallacycle could lead to various rearranged hydrocarbon products. It has been noted that lithium diisopropylamide can effectively isomerize certain 1-oxaspiro[2.3]hexane derivatives into 3-hydroxymethylbicyclo[1.1.0]butane-1-carboxylic acid derivatives, which represents an alternative rearrangement pathway for this ring system. consensus.app
Strain-Driven Isomerizations
The 1-oxaspiro[2.3]hexane framework is characterized by substantial ring strain, a consequence of the acute bond angles in both the three-membered oxirane and four-membered cyclobutane rings. This inherent instability is a primary driving force for various isomerization reactions that lead to more stable molecular architectures. The relief of this strain energy facilitates rearrangements that would otherwise be energetically unfavorable.
Research into related structures, such as methyl 1-oxaspiro[2.3]hexane-5-carboxylate, demonstrates that treatment with a strong base like lithium diisopropylamide (LDA) in an aprotic solvent can induce a prototropic isomerization. This reaction transforms the spirocyclic epoxide into a 3-hydroxymethylbicyclo[1.1.0]butane-1-carboxylic acid derivative. The mechanism involves the abstraction of a proton, followed by a rearrangement cascade that cleaves the strained epoxide ring and forms the thermodynamically more stable bicyclobutane system. This transformation underscores how the high ring strain of the spiro[2.3]hexane system can be harnessed to synthesize other highly strained and functionally complex molecules.
| Precursor | Reagent | Product | Key Transformation |
| Methyl 1-oxaspiro[2.3]hexane-5-carboxylate | Lithium diisopropylamide (LDA) | Methyl 3-(hydroxymethyl)bicyclo[1.1.0]butane-1-carboxylate | Epoxide ring opening and bicyclobutane formation |
**3.3. Cycloaddition and Ring Expansion Reactions
The [2+2] photocycloaddition, particularly the Paternò-Büchi reaction, represents a significant pathway related to spirocyclic oxetanes, which are isomers of the title compound's framework. rsc.org The Paternò-Büchi reaction involves the photochemical cycloaddition of a carbonyl compound and an alkene to form an oxetane (B1205548). rsc.org While this reaction is typically used to synthesize oxetanes, the principles can be applied to understand the potential cycloaddition reactivity of the 1-oxaspiro[2.3]hexane system.
The synthesis of spirocyclic oxetanes via intramolecular Paternò-Büchi reactions is a well-established method. rsc.orgresearchgate.netbohrium.com For instance, the irradiation of cyclic ketones with alkenes can yield spiro-oxetanes. rsc.orglancs.ac.uk Although less common, the strained C-C bonds of the cyclobutane or the C-O bonds of the epoxide in this compound could theoretically participate as components in [2+2] cycloadditions under specific photochemical conditions, leading to more complex polycyclic systems. The high strain of the molecule makes it a potential candidate for such reactions, though specific examples involving this exact substrate are not extensively documented. Studies on the photocycloaddition of ethenes to quinones have shown the formation of spiro-oxetanes, indicating the viability of such pathways. rsc.org
The strained rings of 1-oxaspiro[2.3]hexanes are susceptible to both photochemical and thermal ring expansion reactions. These reactions provide a route to larger, often more stable, heterocyclic systems. Photochemical excitation, for example, can promote an electron to an antibonding orbital, weakening a ring bond and initiating rearrangement.
Under photochemical conditions, oxetanes can undergo ring expansion to form tetrahydrofuran (B95107) derivatives. This process is believed to proceed through the formation of a diradical intermediate upon cleavage of a C-C or C-O bond in the ring, followed by rearrangement and re-cyclization. For the 1-oxaspiro[2.3]hexane system, this could involve the expansion of the cyclobutane ring, potentially leading to a spirocyclic tetrahydrofuran derivative.
Thermally induced rearrangements are also prevalent in strained cyclic systems. While specific thermal ring expansion data for this compound is limited, analogous transformations in related compounds, such as the ring transformation of 5-oxo-4-oxaspiro[2.3]hexanes, have been observed. When treated with nucleophiles like sodio methyl acetoacetate, these compounds rearrange into cyclopentenone derivatives. This transformation involves nucleophilic attack, ring opening of the lactone part of the spiro system, and subsequent intramolecular cyclization to form the five-membered ring.
Reactions of the Ester Functional Group
The methyl ester functional group of this compound undergoes hydrolysis under both acidic and basic conditions to yield the corresponding carboxylic acid, 1-oxaspiro[2.3]hexane-2-carboxylic acid.
Under acidic conditions, the reaction is a reversible equilibrium. The carbonyl oxygen of the ester is first protonated by an acid catalyst, which activates the carbonyl carbon towards nucleophilic attack by water. A tetrahedral intermediate is formed, which then eliminates methanol (B129727) after a proton transfer to regenerate the acid catalyst. To drive the reaction to completion, an excess of water is typically used.
Basic hydrolysis, also known as saponification, is an irreversible process. A hydroxide (B78521) ion acts as the nucleophile, attacking the electrophilic carbonyl carbon to form a tetrahedral intermediate. This intermediate then collapses, expelling a methoxide (B1231860) ion as the leaving group. The methoxide ion, being a strong base, immediately deprotonates the newly formed carboxylic acid to yield a carboxylate salt and methanol. This final acid-base step is essentially irreversible and drives the reaction to completion.
| Condition | Reagents | Mechanism | Product (after workup) | Key Feature |
| Acidic | H₂O, H⁺ (e.g., HCl, H₂SO₄) | Acid-catalyzed nucleophilic acyl substitution | 1-Oxaspiro[2.3]hexane-2-carboxylic acid | Reversible |
| Basic | H₂O, OH⁻ (e.g., NaOH, KOH) | Base-mediated nucleophilic acyl substitution (Saponification) | 1-Oxaspiro[2.3]hexane-2-carboxylic acid | Irreversible |
Beyond hydrolysis, the ester group is susceptible to attack by a variety of other nucleophiles, leading to different carboxylic acid derivatives through nucleophilic acyl substitution. The general mechanism is analogous to that of base-catalyzed hydrolysis (the BAC2 mechanism), involving the addition of a nucleophile to the carbonyl carbon, formation of a tetrahedral intermediate, and subsequent elimination of the methoxide leaving group.
Common transformations include:
Transesterification: Reaction with an alcohol (R'-OH) under acidic or basic catalysis replaces the methyl group with a different alkyl group (R'), forming a new ester.
Aminolysis: Reaction with ammonia, a primary amine (R'-NH₂), or a secondary amine (R'₂NH) yields the corresponding primary, secondary, or tertiary amide, respectively. This reaction often requires heating.
These reactions allow for the chemical modification of the ester functional group, enabling the synthesis of a diverse range of 1-oxaspiro[2.3]hexane-2-carboxamides and other esters.
| Nucleophile | Reagent Example | Product Class |
| Alcohol (R'-OH) | Ethanol (CH₃CH₂OH) | Ester |
| Ammonia | Ammonia (NH₃) | Primary Amide |
| Primary Amine (R'-NH₂) | Methylamine (CH₃NH₂) | Secondary Amide |
| Secondary Amine (R'₂NH) | Dimethylamine ((CH₃)₂NH) | Tertiary Amide |
Influence of Substituents on Reaction Pathways and Selectivity
The reactivity of the 1-oxaspiro[2.3]hexane framework, a strained bicyclic system containing both an epoxide and a cyclobutane ring, is profoundly influenced by the nature and position of substituents. These substituents can exert significant control over reaction pathways and selectivity (both regio- and stereoselectivity) through a combination of steric and electronic effects. Mechanistic investigations, often supported by computational studies, have elucidated how these factors govern the outcomes of various transformations.
The primary modes of reactivity for 1-oxaspiro[2.3]hexanes involve the opening of the strained epoxide ring, which can be initiated by nucleophiles or acids. Substituents on the cyclobutane or epoxide rings can dictate the site of nucleophilic attack or stabilize intermediates formed during the reaction, thereby directing the regiochemical outcome.
Electronic Effects:
Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) at different positions on the 1-oxaspiro[2.3]hexane skeleton play a crucial role in modulating the electron density of the molecule, thereby influencing its susceptibility to attack and the stability of any charged intermediates.
For instance, in the case of This compound , the carboxylate group at C2 is a strong electron-withdrawing group. In acid-catalyzed ring-opening reactions, the initial step is the protonation of the epoxide oxygen. The subsequent nucleophilic attack can occur at either the spiro carbon (C3) or the ester-bearing carbon (C2). The presence of the EWG at C2 destabilizes any potential carbocationic character at this position, which would favor nucleophilic attack at the less substituted C3 carbon (an SN2-like mechanism). Conversely, under basic or nucleophilic conditions, the reaction pathways are also influenced by the electronic nature of substituents.
Computational studies on analogous strained heterocyclic systems have shown that the activation barriers for nucleophilic attack are highly dependent on the substituent pattern. researchgate.net For example, a substituent's ability to stabilize a transition state through resonance or inductive effects can significantly accelerate a reaction at a specific site.
Steric Effects:
Steric hindrance is a major determinant of selectivity in the reactions of substituted 1-oxaspiro[2.3]hexanes. Nucleophilic attack is generally favored at the less sterically hindered carbon atom of the epoxide. This principle is fundamental in predicting the regioselectivity of ring-opening reactions.
In the formation of these spirocycles from precursors like bicyclo[1.1.0]butanes (BCBs), it has been observed that bulky substituents can direct the approach of reagents. organic-chemistry.org For example, a bulky palladium(II) complex used in the synthesis of related spirocycles was shown to approach from the less hindered face of the molecule, thereby controlling the stereochemical outcome. organic-chemistry.org This principle extends to the reactions of the formed spirocycle; incoming nucleophiles will preferentially attack from the most accessible trajectory, avoiding bulky groups on the cyclobutane ring.
The interplay between steric and electronic effects is critical. A general expectation for the nucleophilic ring-opening of a substituted 1-oxaspiro[2.3]hexane is summarized in the table below.
| Substituent Position | Substituent Type | Expected Influence on Nucleophilic Ring Opening | Controlling Factor |
|---|---|---|---|
| C2 (on epoxide) | Electron-Withdrawing (e.g., -COOCH₃) | Favors attack at C3 | Electronic (destabilization of positive charge at C2) |
| C4/C5/C6 (on cyclobutane) | Bulky Alkyl Group | Directs attack away from the substituted face | Steric Hindrance |
| C4/C5/C6 (on cyclobutane) | Electron-Donating (e.g., -OCH₃) | May influence the stability of intermediates in rearrangements | Electronic |
Influence on Stereoselectivity:
Substituents play a vital role in determining the stereochemical outcome of reactions. In many cases, the ring-opening of the epoxide occurs with an inversion of stereochemistry at the center of attack, characteristic of an SN2 mechanism. Therefore, the pre-existing stereochemistry of substituents on the cyclobutane ring can direct the formation of a specific diastereomer.
Computational studies, such as Density Functional Theory (DFT) calculations, have been instrumental in rationalizing the high diastereoselectivity observed in reactions of similar spirocyclic systems. These studies reveal that the stereoselectivity is often controlled by the way the substrate fits into the chiral pocket of a catalyst or how it minimizes steric interactions in the transition state. For example, in the rhodium-catalyzed formation of azaspiro[n.2]alkanes, high diastereoselectivity was achieved by selecting a catalyst that creates a sterically demanding environment, forcing the substrate to adopt a specific orientation.
Catalyst and Reagent Control:
The choice of catalyst or reagent can often override the inherent bias imposed by the substituents, leading to "catalyst-controlled" selectivity. Research on the ring-opening of BCBs, the precursors to 1-oxaspiro[2.3]hexanes, has shown that different metal catalysts can lead to different regioisomers from the same starting material. For instance, a Cu(I) catalytic system might favor α-addition, while a Cu(II) system could promote β'-addition to an acyl BCB. organic-chemistry.org This regiodivergence is attributed to the different reaction mechanisms favored by each catalyst (e.g., radical vs. ionic pathways). organic-chemistry.org These findings suggest that similar catalyst-controlled regioselectivity could be achieved in the ring-opening reactions of 1-oxaspiro[2.3]hexanes themselves.
The following table illustrates hypothetical outcomes for the reaction of a substituted 1-oxaspiro[2.3]hexane with a nucleophile under different conditions, based on the principles derived from related systems.
| Substrate | Conditions | Predicted Major Product | Rationale for Selectivity |
|---|---|---|---|
| Methyl 5-methyl-1-oxaspiro[2.3]hexane-2-carboxylate | H⁺, MeOH | Methanol attacks C3 | Electronic effect of C2-ester disfavors carbocation formation; steric effect of C5-methyl may also play a role. |
| This compound | Lewis Acid (e.g., TiCl₄), Nu⁻ | Regioselectivity depends on the Lewis acid-substrate complex | Coordination of the Lewis acid to the epoxide oxygen and ester carbonyl can alter the electronic landscape. |
| 5,5-Dimethyl-1-oxaspiro[2.3]hexane | LiAlH₄ | Hydride attacks C2 | Steric hindrance from the gem-dimethyl group at C5 directs the nucleophile to the epoxide. |
Stereochemistry and Enantioselective Synthesis of 1 Oxaspiro 2.3 Hexanes
Chiral Pool and Auxiliary-Based Approaches
The synthesis of enantiomerically pure compounds can be efficiently achieved by starting with readily available chiral molecules, a strategy known as the chiral pool approach. For spiro[2.3]hexane systems, natural amino acids serve as exemplary starting points. For instance, the synthesis of 5-azaspiro[2.3]hexane derivatives, nitrogen-containing analogs of the target oxaspirocycle, has been accomplished starting from D-serine. beilstein-journals.orgnih.gov This amino acid provides a pre-defined stereocenter that guides the stereochemical outcome of subsequent reactions, including a key rhodium-catalyzed cyclopropanation step to construct the spirocyclic core. beilstein-journals.orgnih.gov This strategy effectively translates the inherent chirality of the starting material to the final complex product.
Alternatively, chiral auxiliaries offer a powerful method for inducing stereoselectivity. These are chiral molecules that are temporarily attached to an achiral substrate to direct the stereochemical course of a reaction. wikipedia.orgresearchgate.net After the desired transformation, the auxiliary is cleaved and can often be recovered for reuse. While specific applications to Methyl 1-oxaspiro[2.3]hexane-2-carboxylate are not extensively documented, the principles are broadly applicable. For example, Evans' oxazolidinone auxiliaries are widely used to direct stereoselective alkylation and aldol (B89426) reactions, which could be envisioned as key steps in a synthetic route toward functionalized spirocycles. researchgate.net The auxiliary enforces a specific conformation on the transition state, allowing a reagent to approach from only one face, thus leading to a single diastereomer.
Common Chiral Auxiliaries in Asymmetric Synthesis
| Auxiliary Type | Origin/Example | Typical Application |
|---|---|---|
| Oxazolidinones | Amino alcohols (e.g., valinol) | Aldol reactions, Alkylations |
| Camphorsultam | Camphor | Diels-Alder reactions, Conjugate additions |
| Pseudoephedrine | Pseudoephedrine | Alkylation of amides |
Asymmetric Catalysis in Spirocycle Formation
Asymmetric catalysis represents a highly efficient and atom-economical approach to chiral molecules, where a small amount of a chiral catalyst can generate large quantities of an enantiomerically enriched product. nih.govnih.gov The formation of the strained spiro[2.3]hexane skeleton often involves key reactions like cyclopropanation, which are amenable to catalytic enantiocontrol.
Chiral Ligand Design for Stereocontrol
The heart of asymmetric catalysis lies in the design of chiral ligands that coordinate to a metal center. dicp.ac.cn These ligands create a chiral environment that forces the reaction to proceed through a lower energy transition state for the formation of one enantiomer over the other. For the synthesis of spirocycles via cyclopropanation, dirhodium tetracarboxylate catalysts bearing chiral ligands have proven exceptionally effective. acs.org
In the synthesis of azaspiro[n.2]alkanes, the choice of ligand was critical for achieving high levels of both enantioselectivity and diastereoselectivity. acs.org The catalyst Rh₂(S-p-PhTPCP)₄, for example, creates a well-defined chiral pocket. Computational studies have shown that the substrate must fit into this pocket in a specific orientation for the carbene transfer to occur, thereby dictating the stereochemical outcome. acs.org This catalyst-substrate recognition is a key principle in achieving high stereoselectivity. The steric and electronic properties of the ligand are fine-tuned to maximize the energy difference between the diastereomeric transition states, leading to the preferential formation of one product.
Performance of a Chiral Dirhodium Catalyst in Azaspirocycle Synthesis
| Substrate | Yield | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee) |
|---|---|---|---|
| N-Boc-4-methylenepiperidine | 82% | 14:1 | 95% |
| N-Boc-3-methylenepyrrolidine | 75% | 7:1 | 97% |
| 3-methylenetetrahydropyran | 69% | 10:1 | 98% |
Data from rhodium-catalyzed cyclopropanation reactions relevant to spirocycle formation. acs.org
Dynamic Kinetic Asymmetric Transformations
Dynamic Kinetic Asymmetric Transformations (DYKAT) are powerful processes that can convert a racemic mixture of starting materials entirely into a single, enantiomerically pure product diastereomer, thus overcoming the 50% theoretical yield limit of a standard kinetic resolution. nih.govthieme.de This is achieved by combining a rapid, in-situ racemization of the starting material with a highly selective, irreversible reaction catalyzed by a chiral catalyst. princeton.edu The catalyst continuously resolves the rapidly equilibrating enantiomers, funneling the entire mixture into the desired product. nii.ac.jpresearchgate.net
While a specific DYKAT for this compound has not been detailed, the principles have been applied to the synthesis of related cyclobutane (B1203170) structures. researchgate.net In these reactions, a chiral catalytic system can selectively react with one enantiomer of a racemic starting material that is undergoing rapid epimerization. This ensures that the less reactive enantiomer is continuously converted into the more reactive one, allowing for theoretical yields approaching 100% with high enantioselectivity. researchgate.net
Diastereoselective Control in Synthesis and Reactions
When a molecule has multiple stereocenters, it is crucial to control their relative configuration (diastereoselectivity). In the synthesis of substituted 1-oxaspiro[2.3]hexanes, this involves controlling the stereochemistry of substituents on both the cyclobutane and epoxide rings relative to each other.
A key strategy for achieving high diastereoselectivity is through catalyst-controlled reactions. As seen in the rhodium-catalyzed cyclopropanation to form spirocycles, the catalyst not only influences the absolute stereochemistry (enantioselectivity) but also the relative arrangement of the newly formed cyclopropane (B1198618) ring with respect to the existing ring (diastereoselectivity). nih.govacs.org These reactions often show a strong preference for forming the trans cyclopropane product. beilstein-journals.orgnih.gov This selectivity arises from minimizing steric interactions in the transition state, where the bulky groups of the substrate and catalyst orient themselves to be as far apart as possible. Theoretical calculations have supported these experimental observations, confirming the greater stability of the transition state leading to the trans isomer. nih.gov
Chirality Transfer Mechanisms
The mechanism by which chirality is transferred from its source (a chiral auxiliary, a chiral catalyst, or a chiral pool molecule) to the final product is fundamental to stereoselective synthesis. This process involves the transmission of stereochemical information through space during the reaction's transition state.
In asymmetric catalysis, the chiral ligands on the metal catalyst create a defined three-dimensional space. The substrate binds to the metal center in a conformationally restricted manner, exposing one prochiral face to the incoming reagent. For example, computational studies on rhodium-catalyzed cyclopropanations reveal that stereoselectivity is controlled by how the substrate fits into the chiral pocket of the catalyst. acs.org Non-covalent interactions, such as steric repulsion and hydrogen bonding, between the substrate and the chiral ligand are responsible for stabilizing one transition state over the other, effectively transferring the ligand's chirality to the product. A deeper understanding of these chirality transfer phenomena at the molecular level is crucial for the rational design of new and more efficient enantioselective catalysts. rsc.org
Computational and Theoretical Studies
Electronic Structure and Stability Analysis
The electronic structure of Methyl 1-oxaspiro[2.3]hexane-2-carboxylate is characterized by the high ring strain inherent in its spirocyclic framework, which combines a cyclobutane (B1203170) and an epoxide ring. This strain is a result of the deviation of bond angles from the ideal sp3 hybridization. The epoxide ring, in particular, introduces significant strain, which in turn influences the molecule's stability and reactivity.
Theoretical calculations on related spiro-epoxides indicate that the highest occupied molecular orbital (HOMO) is typically localized on the oxygen atom of the epoxide ring, while the lowest unoccupied molecular orbital (LUMO) is centered on the C-O bonds. This distribution of frontier orbitals suggests that the molecule is susceptible to nucleophilic attack at the carbon atoms of the epoxide, leading to ring-opening reactions. The presence of the methyl carboxylate group at the 2-position is expected to withdraw electron density, further influencing the electronic properties and stability of the epoxide ring.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling, particularly using Density Functional Theory (DFT), is a powerful tool for elucidating the mechanisms of reactions involving spirocyclic compounds. For this compound, a key reaction of interest is its formation, often through the epoxidation of a methylenecyclobutane (B73084) precursor.
Transition State Characterization
In the epoxidation of an exocyclic double bond on a cyclobutane ring to form a 1-oxaspiro[2.3]hexane system, computational studies can characterize the transition state (TS) of the reaction. These studies on analogous systems reveal a concerted, yet often asynchronous, mechanism where the new C-O bonds are formed at slightly different rates. The geometry of the transition state, including the trajectory of the oxidizing agent's approach, is crucial in determining the stereochemical outcome of the reaction. The steric and electronic influence of the methyl carboxylate group would be a key factor in dictating the preferred face of attack.
Energy Profile Calculations
Energy profile calculations for the formation and subsequent reactions of oxaspiro[2.3]hexane derivatives provide valuable insights into reaction kinetics and thermodynamics. For the epoxidation reaction, these calculations typically show a single, well-defined transition state connecting the reactants to the spiro-epoxide product. The calculated activation energy barrier determines the reaction rate. Furthermore, the energy profile for subsequent reactions, such as acid-catalyzed ring-opening, can be modeled to predict the regioselectivity and stereoselectivity of the products.
Below is a representative data table illustrating the kind of energy data that would be obtained from such a study, based on analogous cyclopropanation reactions leading to spirocycles.
| Parameter | Value (kcal/mol) |
| Relative Energy of Reactants | 0.0 |
| Activation Energy (Transition State) | +15.8 |
| Relative Energy of Products | -25.2 |
This is a hypothetical data table for illustrative purposes.
Conformational Analysis of the Spirocyclic System
The spirocyclic system of this compound is conformationally restrained. The cyclobutane ring is not planar and can adopt a puckered conformation. The fusion to the rigid three-membered epoxide ring further restricts the conformational flexibility. Computational studies on similar spiro[2.3]hexane systems have been used to determine the most stable conformations. These analyses typically involve rotating the substituent groups and calculating the potential energy surface to identify the global and local energy minima. For the title compound, the orientation of the methyl carboxylate group relative to the cyclobutane ring would be a key determinant of the preferred conformation.
Predictive Studies on Reactivity and Selectivity
Computational models can be employed to predict the reactivity and selectivity of this compound in various chemical transformations. For instance, models can predict the site of nucleophilic attack in ring-opening reactions. Due to the electronic influence of the methyl carboxylate group, it is anticipated that nucleophilic attack would preferentially occur at the C3 carbon of the spiro system.
Furthermore, predictive models can aid in understanding the diastereoselectivity of reactions involving this chiral molecule. By calculating the energies of the different transition states leading to various stereoisomeric products, the model can predict the major product of the reaction. These predictive studies are invaluable in designing synthetic routes that yield specific stereoisomers of interest.
A summary of predicted reactivity based on computational analysis of related spiro-epoxides is presented below.
| Reaction Type | Predicted Regioselectivity | Predicted Stereoselectivity |
| Acid-catalyzed ring-opening | Attack at the more substituted carbon | Inversion of stereochemistry |
| Base-catalyzed ring-opening | Attack at the less substituted carbon | Inversion of stereochemistry |
| Lewis acid-mediated rearrangement | Dependent on the Lewis acid and substrate | High, dictated by catalyst-substrate interactions |
This is a generalized predictive data table based on known reactivity of similar spiro-epoxides.
Synthetic Applications and Scaffold Development in Organic Chemistry
Methyl 1-Oxaspiro[2.3]hexane-2-carboxylate as a Versatile Synthetic Building Block
This compound is a valuable building block in organic synthesis, primarily due to the inherent reactivity conferred by its strained ring system. The compound belongs to the 1-oxaspiro[2.3]hexane class of molecules, which are recognized as useful intermediates for creating biologically relevant scaffolds. rsc.org The structure uniquely combines a cyclobutane (B1203170) ring and a spiro-fused epoxide, offering multiple avenues for chemical transformation. The high ring strain of this arrangement makes it susceptible to various ring-opening and rearrangement reactions, enabling the generation of densely functionalized cyclobutane and cyclopentane (B165970) derivatives. rsc.orgresearchgate.net Synthetic chemists exploit this reactivity to introduce the compact, three-dimensional cyclobutane motif into larger structures, a feature of growing importance in medicinal chemistry for moving beyond traditional flat aromatic structures. researchgate.net
The structure of this compound is well-suited for integration into more complex molecular frameworks. The epoxide moiety serves as a potent electrophilic site, readily reacting with a variety of nucleophiles. This reaction stereospecifically forges a new carbon-heteroatom or carbon-carbon bond while simultaneously revealing a hydroxyl group on the cyclobutane core. This newly formed hydroxyl group can then participate in subsequent reactions, acting as a handle for further elaboration of the molecule. The ester functional group provides another site for modification, for instance, through hydrolysis, amidation, or reduction, further expanding the synthetic possibilities. This dual reactivity allows the spirocycle to act as a linchpin, connecting different molecular fragments and building complexity in a controlled manner.
As a synthetic precursor, this compound provides access to a range of valuable organic intermediates. The strain-release driven reactivity of the spirocycle is a key feature in its utility. researchgate.net Nucleophilic opening of the epoxide ring leads to highly functionalized 1,2-disubstituted cyclobutanes, which are important structural motifs in pharmaceuticals. researchgate.net Furthermore, under the influence of certain reagents, the entire spirocyclic system can undergo rearrangement to form different ring systems. For example, Lewis acid-mediated ring expansion of the 1-oxaspiro[2.3]hexane core can yield substituted cyclopentanones. rsc.org This transformation converts the readily accessible spirocycle into a less accessible, highly substituted five-membered ring, demonstrating its value as a precursor to advanced intermediates.
Derivatization Strategies for Functionalization
The derivatization of this compound is primarily governed by the reactivity of its epoxide ring and, to a lesser extent, its ester group. These functional groups allow for a wide range of modifications to be performed, introducing new atoms and functionalities onto the cyclobutane scaffold.
Once the 1-oxaspiro[2.3]hexane core is formed, it can undergo several types of modifications. These reactions take advantage of the ring strain to drive the formation of new, often more complex, structures.
Ring Expansion: A notable modification is the Lewis acid-mediated ring expansion, which transforms the 1-oxaspiro[2.3]hexane skeleton into a cyclopentanone (B42830). This rearrangement proceeds in high yield and offers a strategic method for constructing substituted five-membered rings. rsc.org
Isomerization: In a related constitutional isomer, Methyl 1-oxaspiro[2.3]hexane-5-carboxylate, treatment with a strong base such as lithium diisopropylamide (LDA) induces a prototropic isomerization. This reaction converts the spiro-epoxide into a 3-hydroxymethylbicyclo[1.1.0]butane-1-carboxylic acid derivative, showcasing a pathway to another class of highly strained and synthetically interesting molecules. consensus.app
Table 1: Examples of Post-Spirocyclization Reactions of 1-Oxaspiro[2.3]hexane Derivatives
| Starting Material Scaffold | Reagent(s) | Product Scaffold | Reaction Type |
| 1-Oxaspiro[2.3]hexane | Lewis Acid | Substituted Cyclopentanone | Ring Expansion rsc.org |
| 1-Oxaspiro[2.3]hexane-5-carboxylate | Lithium Diisopropylamide | 3-Hydroxymethylbicyclo[1.1.0]butane | Isomerization consensus.app |
The primary strategy for introducing a wide array of functional groups onto the this compound scaffold is through the nucleophilic ring-opening of the epoxide. This classic reaction in organic chemistry can be performed with a vast range of nucleophiles, leading to the formation of 2-hydroxy-1-substituted cyclobutane derivatives. The reaction is typically highly regioselective, with the nucleophile attacking the less sterically hindered carbon of the epoxide. This provides a reliable method for installing functionalities such as azides, amines, thiols, and halides, among others. Each of these newly introduced groups can then be used for further synthetic transformations, making the spirocycle a versatile platform for diversification.
Table 2: Potential Functionalizations via Epoxide Ring-Opening
| Nucleophile | Reagent Example | Functional Group Introduced |
| Azide | Sodium Azide (NaN₃) | Azido (-N₃) |
| Amine | Ammonia (NH₃), Alkylamines (RNH₂) | Amino (-NH₂), Alkylamino (-NHR) |
| Thiol | Sodium Thiolate (NaSR) | Thioether (-SR) |
| Halide | Hydrochloric Acid (HCl) | Chloro (-Cl) |
| Oxygen | Water (H₂O), Alcohols (ROH) | Hydroxyl (-OH), Alkoxy (-OR) |
Utilization in Natural Product Synthesis Approaches
The rigid, three-dimensional structure of the spiro[2.3]hexane core makes it an attractive scaffold for the synthesis of complex molecules, including natural products. Such spirocyclic systems can act as bioisosteres for common motifs like piperidine (B6355638) or cycloalkanes, offering unique conformational properties. researchgate.net While this compound itself is not widely documented in completed total syntheses, the strategic importance of related spirocycles is known. For instance, a more complex 1-oxaspiro[2.5]octadienone was utilized as a key intermediate in a formal total synthesis of (±)-coriolin, a triquinane natural product. scripps.edu This highlights the potential of strained spiro-epoxides to serve as precursors for generating molecular complexity. The inherent functionalities of this compound—the epoxide, ester, and cyclobutane ring—provide the necessary handles to build upon, suggesting its potential utility in future approaches to natural product synthesis.
Exploration of Spiro[2.3]hexanes as Structurally Rigid Scaffolds
The quest for novel three-dimensional (3D) molecular architectures in drug discovery has led to a surge of interest in spirocyclic compounds. rsc.org Among these, the spiro[2.3]hexane framework has emerged as a particularly promising scaffold. Its inherent structural rigidity and dense sp3-hybridized character offer a distinct departure from the predominantly flat, aromatic structures that have historically dominated medicinal chemistry. tandfonline.comresearchgate.net This section explores the design principles underpinning the use of spiro[2.3]hexanes to navigate 3D chemical space, their role as strained spiro-heterocycles in diversifying molecular scaffolds, and a comparison of their structural attributes with other bioisosteric scaffolds.
Design Principles for Three-Dimensional Chemical Space
The design of molecules that effectively explore three-dimensional space is a central theme in modern drug discovery. enamine.net Spiro[2.3]hexanes, by their very nature, enforce a rigid, non-planar geometry, providing a robust platform for the precise spatial arrangement of substituents. sigmaaldrich.com This rigidity is a key design principle, as it reduces the conformational entropy penalty upon binding to a biological target, potentially leading to enhanced binding affinity and selectivity. enamine.netresearchgate.net
The spirocyclic core of these compounds, featuring a shared quaternary carbon atom, creates well-defined exit vectors for appended functional groups. rsc.orgsigmaaldrich.com This allows for a more controlled and predictable exploration of the surrounding chemical space compared to more flexible acyclic or monocyclic systems. nih.gov The inclusion of sp3-rich scaffolds like spiro[2.3]hexanes is a deliberate strategy to move away from "flatland" and access novel, underexplored regions of chemical space. researchgate.netnih.gov This increased three-dimensionality often correlates with improved physicochemical properties, such as enhanced solubility and metabolic stability. tandfonline.comresearchgate.net
Computational tools and descriptors, such as the fraction of sp3 hybridized carbons (Fsp3), are employed to quantify and prioritize molecules with greater 3D character. nih.govbldpharm.com The spiro[2.3]hexane motif inherently possesses a high Fsp3 value, making it an attractive starting point for the design of compound libraries with enhanced three-dimensionality. nih.gov
Role as Strained Spiro-Heterocycles in Scaffold Diversification
The incorporation of heteroatoms into the spiro[2.3]hexane framework, creating strained spiro-heterocycles, significantly expands its utility in scaffold diversification. rsc.orgrsc.org The introduction of atoms such as oxygen or nitrogen allows for the placement of exit vectors in orientations that are orthogonal to the carbon-centered exit vectors, providing additional points for structural elaboration. rsc.orgrsc.org This multi-directional display of functionality is crucial for optimizing interactions with complex biological targets. sigmaaldrich.com
The inherent ring strain of the cyclopropane (B1198618) and cyclobutane rings in the spiro[2.3]hexane system can be harnessed for synthetic transformations, enabling the development of novel and diverse molecular architectures. researchgate.net For instance, strain-release-driven reactions can provide access to unique polycyclic systems that would be challenging to synthesize through other means. researchgate.net This reactivity, however, must be carefully managed to ensure the chemical stability of the final compounds. tandfonline.com
The modular synthesis of various spiro[2.3]hexane derivatives allows for the creation of diverse compound libraries. figshare.com By systematically varying the substituents and their stereochemistry, chemists can generate a wide range of analogs to probe structure-activity relationships. beilstein-journals.orgnih.gov This diversity-oriented synthesis approach is essential for exploring new areas of chemical space and identifying novel bioactive compounds. nih.gov
Comparison with Other Bioisosteric Scaffolds (structural attributes only)
Bioisosterism, the replacement of a molecular fragment with another that retains similar biological activity, is a powerful strategy in drug design. Strained spiro-heterocycles, including derivatives of spiro[2.3]hexane, are increasingly being investigated as non-classical bioisosteres for more common cyclic systems. rsc.orgresearchgate.net
The structural attributes of spiro[2.3]hexane-based scaffolds can be compared to other common motifs found in bioactive molecules. For example, the 4-azaspiro[2.3]hexane scaffold has been proposed as a rigid bioisostere for piperidine, a ubiquitous heterocycle in pharmaceuticals. rsc.orgacs.org While both scaffolds present nitrogen-based exit vectors, the spirocyclic system offers a more constrained and three-dimensional presentation of these vectors. acs.org
An exit vector plot analysis of 1,4-disubstituted 4-azaspiro[2.3]hexane shows structural similarity to trans-1,4-disubstituted cyclohexanes and piperidines. acs.org This indicates that the spiro[2.3]hexane core can mimic the spatial arrangement of substituents found in these larger, more flexible rings, while offering a more rigid and novel chemical entity. acs.org The defined geometry of spirocycles allows for the precise positioning of substituents, which can lead to improved target selectivity compared to their more conformationally mobile counterparts. rsc.org
Table 1: Comparison of Structural Attributes of Spiro[2.3]hexane Scaffolds with Common Bioisosteres
| Scaffold | Key Structural Attributes |
| Spiro[2.3]hexane | Highly rigid, sp3-rich, defined exit vectors, inherent three-dimensionality. rsc.orgtandfonline.com |
| Piperidine | Flexible six-membered heterocycle, multiple accessible conformations. rsc.org |
| Cyclohexane | Flexible six-membered carbocycle, exists predominantly in chair conformations. acs.org |
| Benzene | Flat, aromatic, sp2-hybridized, planar geometry. researchgate.net |
| Spiro[3.3]heptane | Rigid, sp3-rich, larger spirocyclic system with different bond angles and exit vector orientations compared to spiro[2.3]hexane. rsc.orgresearchgate.net |
Material Science Applications (Chemical Synthesis Aspects)
While the primary focus of research on "this compound" and related spiro[2.3]hexane structures has been in the realm of medicinal chemistry, the unique chemical reactivity of these strained systems also presents opportunities in material science. The synthesis of polymers with specific properties is one such area of interest.
The ring-opening polymerization of lactones is a common method for producing biodegradable polyesters, such as poly(3-hydroxybutyrate) (PHB). researchgate.net The strained oxirane ring in 1-oxaspiro[2.3]hexane derivatives, including "this compound," represents a potential monomer for similar polymerization reactions. The high ring strain of the three-membered epoxide ring could facilitate ring-opening under specific catalytic conditions, leading to the formation of novel polyester (B1180765) backbones.
The synthesis of poly(3-hydroxybutyrate-co-4-hydroxybutyrate) (P(3HB-co-4HB)) often involves the use of precursors that can be converted into the 4-hydroxybutyrate monomer unit. mdpi.com While not a direct application of "this compound," the chemical principles involved in the synthesis and polymerization of functionalized small rings are relevant. The ability to precisely control the chemical structure of the monomer can influence the properties of the resulting polymer, such as its crystallinity, melting point, and degradation rate. nih.gov
The chemical synthesis of block copolymers, for instance, often relies on the availability of well-defined macromers with reactive end groups. nih.gov Functionalized spiro[2.3]hexane derivatives could potentially serve as initiators or building blocks in the synthesis of novel polymer architectures. The rigid spirocyclic unit, if incorporated into a polymer chain, could impart unique conformational constraints and potentially influence the material's bulk properties. Further research is needed to explore the viability of using "this compound" and related compounds as monomers or modifiers in the synthesis of advanced materials.
Future Directions and Emerging Research Areas
Development of Novel and More Efficient Synthetic Pathways
The synthesis of the 1-oxaspiro[2.3]hexane core is an area of active investigation, with a focus on improving efficiency, scalability, and stereocontrol. A promising future direction lies in the exploration of strain-release driven spirocyclization reactions. researchgate.netrsc.org One such approach involves the use of highly strained bicyclo[1.1.0]butanes (BCBs) as precursors. researchgate.net The inherent energy of the BCB system can be harnessed to drive the formation of the spirocyclic epoxide, offering a potentially high-yielding and atom-economical pathway. Future work will likely focus on expanding the substrate scope of these reactions and developing catalytic asymmetric variants to access enantiopure 1-oxaspiro[2.3]hexane derivatives.
Another avenue for exploration is the development of novel catalytic cyclopropanation reactions. Nickel-catalyzed reactions of [1.1.1]propellane with alkenes have been shown to produce methylenespiro[2.3]hexane derivatives, which could serve as immediate precursors to Methyl 1-oxaspiro[2.3]hexane-2-carboxylate through subsequent oxidation. organic-chemistry.orgbris.ac.uk The optimization of these nickel-catalyzed processes to allow for the direct and stereoselective synthesis of the target oxaspirocycle from readily available starting materials is a key area for future research.
| Precursor Type | Synthetic Strategy | Potential Advantages | Future Research Focus |
| Bicyclo[1.1.0]butanes | Strain-Release Driven Spirocyclization | High efficiency, atom economy | Catalytic asymmetric variants, expanded substrate scope |
| [1.1.1]Propellane & Alkenes | Nickel-Catalyzed Cyclopropanation/Oxidation | Access to diverse derivatives | Direct stereoselective oxaspirocyclization |
Advanced Mechanistic Studies on Complex Rearrangements
The high degree of ring strain in this compound makes it susceptible to a variety of rearrangement reactions, the mechanisms of which are not yet fully understood. Advanced mechanistic studies, combining experimental and computational approaches, are crucial for elucidating the intricate pathways of these transformations. For instance, the prototropic isomerization of the related Methyl 1-oxaspiro[2.3]hexane-5-carboxylate to a 3-hydroxymethylbicyclo[1.1.0]butane-1-carboxylic acid derivative has been demonstrated, highlighting the potential for complex skeletal reorganization. consensus.app
Future research will likely delve into the photochemical and thermal rearrangements of this spiroepoxide. Photolysis of epoxides can lead to the formation of carbonyl ylides, which can be trapped or undergo further isomerization. rsc.org Understanding the factors that control the fate of these reactive intermediates is essential for harnessing their synthetic potential. Similarly, detailed thermochemical studies will provide valuable data on the strain energy and reactivity of the 1-oxaspiro[2.3]hexane system. nih.gov Computational studies will play a pivotal role in mapping the potential energy surfaces of these rearrangements and identifying the key transition states, providing insights that can guide the design of new reactions. nih.govchemrxiv.org
Expansion of Derivatization Chemistry
The epoxide moiety in this compound is a prime handle for a wide range of chemical modifications, primarily through nucleophilic ring-opening reactions. chemistrysteps.comnih.govkhanacademy.orglibretexts.org Future research will focus on expanding the library of nucleophiles used in these reactions to create a diverse array of functionalized cyclobutane (B1203170) derivatives. This includes the use of carbon, nitrogen, oxygen, and sulfur-based nucleophiles to introduce a variety of functional groups. nih.govmasterorganicchemistry.com
A key area of development will be the investigation of regioselectivity in the ring-opening of unsymmetrical derivatives of this compound. The outcome of the reaction—attack at the more or less substituted carbon of the epoxide—can be influenced by the nature of the nucleophile and the reaction conditions (acidic or basic). libretexts.org A thorough understanding and control of this regioselectivity will be critical for the targeted synthesis of specific isomers. Furthermore, intramolecular ring-opening reactions, where a nucleophilic group within the same molecule attacks the epoxide, could be explored as a strategy for the rapid construction of more complex polycyclic systems. masterorganicchemistry.com
| Nucleophile Type | Potential Products | Research Focus |
| Carbon (e.g., Grignards, organocuprates) | Alcohols with new C-C bonds | Control of regioselectivity |
| Nitrogen (e.g., amines, azides) | Amino alcohols | Synthesis of biologically relevant scaffolds |
| Oxygen (e.g., alkoxides, water) | Diols, ether-alcohols | Stereoselective synthesis of polyols |
| Sulfur (e.g., thiols) | Thioalcohols | Access to sulfur-containing building blocks |
New Catalytic Systems for Stereoselective Synthesis
The development of new catalytic systems for the stereoselective synthesis of this compound and its derivatives is a major frontier in this field. The creation of chiral spirocycles is of significant interest due to their prevalence in natural products and pharmaceuticals. nih.gov Rhodium-catalyzed cyclopropanation reactions have shown great promise in the enantioselective and diastereoselective synthesis of related azaspiro[n.2]alkanes. acs.orgnih.govnih.govresearchgate.net Adapting these dirhodium tetracarboxylate catalyst systems for the synthesis of oxaspiro[2.3]hexanes is a logical and promising next step. acs.orgacs.org Computational studies can aid in the design of new chiral ligands that can enhance the stereoselectivity of these transformations. acs.orgacs.org
In addition to cyclopropanation, the development of chiral catalysts for the asymmetric epoxidation of the corresponding methylenecyclobutane (B73084) precursor is another important research direction. capes.gov.brlookchem.com While various methods for asymmetric epoxidation exist, finding catalysts that are effective for the specific substrate class of 3-methylenecyclobutane-1-carboxylates remains a challenge. Future work could focus on exploring catalysts based on transition metals like ruthenium or employing organocatalytic approaches. nih.gov The goal is to develop highly efficient and selective catalytic systems that can provide access to enantiomerically pure this compound, which is crucial for applications in asymmetric synthesis and medicinal chemistry.
Computational Design of Novel Spirocyclic Derivatives
The unique three-dimensional structure of spirocyclic compounds makes them attractive scaffolds in drug discovery. nih.govnih.govnih.gov Computational, or in silico, methods are poised to play an increasingly important role in the design of novel derivatives of this compound with potential therapeutic applications. rsc.orgnews-medical.netbenthamscience.com By employing molecular modeling techniques, researchers can explore the conformational landscape of these spirocycles and predict their binding affinity to various biological targets. aip.org
Future research will involve the use of computational tools to design libraries of virtual compounds based on the 1-oxaspiro[2.3]hexane framework. als-journal.com These libraries can then be screened in silico against protein targets associated with various diseases. Promising candidates identified through this virtual screening can then be prioritized for chemical synthesis and biological evaluation. This integrated approach, combining computational design with synthetic chemistry, has the potential to accelerate the discovery of new drug candidates with improved efficacy and selectivity. Furthermore, computational studies can provide insights into the structure-activity relationships of these spirocyclic compounds, guiding the optimization of lead compounds. nih.gov
Q & A
Q. What synthetic methodologies are commonly employed for Methyl 1-oxaspiro[2.3]hexane-2-carboxylate?
The synthesis of this spirocyclic compound often involves cyclization or ring-opening strategies. For example:
- Cyclopropane formation : Similar spiro compounds (e.g., ethyl 6-oxa-bicyclo[3.1.0]hexane-2-carboxylate) are synthesized via cyclopropanation of ketones or esters using reagents like ethyl trichloroacetate under basic conditions .
- Protective group strategies : Derivatives like tert-butyl carbamate analogs are synthesized by introducing protective groups (e.g., tert-butoxycarbonyl) to stabilize reactive intermediates .
- Key characterization : Post-synthesis, nuclear magnetic resonance (NMR) spectroscopy (e.g., , ) is critical. For instance, NMR of similar bicyclic esters shows distinct signals for cyclopropane protons (δ 1.58–2.10 ppm) and ester groups (δ 3.53–4.15 ppm) .
Q. How is spectroscopic characterization performed for this compound?
- NMR analysis :
- Cyclopropane protons : Typically appear as multiplets in δ 1.5–2.5 ppm due to restricted rotation.
- Ester groups : Methyl esters exhibit singlet peaks near δ 3.6–3.8 ppm for methoxy protons .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 142 for CHO) confirm molecular weight, while fragmentation patterns (e.g., loss of COCH) validate the spiro structure .
Q. What safety protocols are recommended for handling this compound?
- Personal protective equipment (PPE) : Use nitrile gloves and lab coats to avoid skin contact. Inspect gloves for integrity before use .
- Ventilation : Work in a fume hood to minimize inhalation risks, especially during solvent evaporation steps.
- Waste disposal : Collect chemical waste in designated containers compliant with local regulations .
Advanced Research Questions
Q. How can enantiomeric purity be optimized during synthesis?
- Chiral catalysts : Employ asymmetric catalysis (e.g., chiral palladium complexes) to favor enantioselective cyclopropanation.
- Chromatographic resolution : Use chiral stationary phases (e.g., cellulose-based columns) for HPLC purification. For example, hydrazine-mediated functionalization followed by gradient chromatography (DCM:MeOH with NH) achieved 58% yield of enantiomerically pure analogs in related studies .
Q. What methodologies resolve structural ambiguities in X-ray crystallography?
- SHELX refinement : The SHELX suite is widely used for small-molecule crystallography. For example:
Q. How does thermal or catalytic reactivity influence synthetic pathways?
- Thermal degradation : Under GC conditions, methyl bicyclo[2.2.0]hexane derivatives decompose to methyl benzoate, highlighting the need for low-temperature analysis .
- Catalytic hydrogenation : Adams catalyst (PtO) reduces strained rings but may over-reduce functional groups. Diimide reduction preserves ester functionalities while saturating double bonds .
Critical Analysis of Contradictions
- Synthetic yields : reports 47% yield for a dichlorospiro compound, while achieved 58% for a related azabicyclo derivative. Variability arises from steric hindrance in spiro systems.
- Thermal stability : notes decomposition under GC conditions, whereas successfully purified derivatives at 60–70°C. This underscores the need for tailored conditions based on substituent effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
